![molecular formula C17H19N3O B2459382 N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide CAS No. 1428025-30-2](/img/structure/B2459382.png)
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide, also known as CPP-55, is a synthetic cannabinoid compound that has been extensively studied for its potential medical applications. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a wide range of physiological processes.
Mechanism of Action
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide exerts its effects by binding to and activating the cannabinoid receptors, which are found throughout the body. These receptors are involved in a wide range of physiological processes, including pain perception, inflammation, mood regulation, and appetite control. By activating these receptors, N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide can modulate these processes and produce a variety of effects.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, increase appetite, and modulate mood and behavior. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide is a potent and selective agonist of the cannabinoid receptors, and has been extensively studied in animal models. Its advantages include its potent analgesic and anti-inflammatory effects, as well as its potential use in the treatment of neurological disorders. However, its limitations include its potential for abuse and dependence, as well as its potential for side effects such as sedation and cognitive impairment.
Future Directions
There are many potential future directions for research on N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide and other synthetic cannabinoids. These include further studies on their potential medical applications, as well as studies on their mechanisms of action and potential side effects. Additionally, there is a need for further research on the safety and efficacy of these compounds, particularly in human subjects. Overall, the potential medical applications of synthetic cannabinoids such as N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide are vast, and further research is needed to fully explore their potential.
Synthesis Methods
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of cyclopentanone with malononitrile, followed by the addition of indole-3-carboxaldehyde and propanoic acid. The resulting compound is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide has been studied extensively for its potential medical applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been studied for its potential use in the treatment of epilepsy, anxiety, and depression.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-12-17(9-3-4-10-17)20-16(21)8-7-13-11-19-15-6-2-1-5-14(13)15/h1-2,5-6,11,19H,3-4,7-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDVPPICTYSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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